Cas no 2679805-32-2 (benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate)

Benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate is a chiral carbamate derivative characterized by a stereogenic center at the (1R)-position and a 4-bromophenyl substituent. The presence of difluoroethyl and benzyl carbamate groups enhances its utility as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring fluorinated motifs. The bromophenyl moiety offers versatility for further functionalization via cross-coupling reactions. Its well-defined stereochemistry ensures consistency in asymmetric synthesis applications. The compound’s stability under standard conditions and compatibility with common organic transformations make it a valuable building block for medicinal chemistry and agrochemical research. Analytical methods for purity assessment (e.g., HPLC, NMR) are well-established.
benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate structure
2679805-32-2 structure
商品名:benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate
CAS番号:2679805-32-2
MF:C16H14BrF2NO2
メガワット:370.188670635223
CID:5618881
PubChem ID:165923675

benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 化学的及び物理的性質

名前と識別子

    • EN300-28300830
    • 2679805-32-2
    • benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
    • benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate
    • インチ: 1S/C16H14BrF2NO2/c17-13-8-6-12(7-9-13)14(15(18)19)20-16(21)22-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,20,21)/t14-/m1/s1
    • InChIKey: WHBWHEONNVODIF-CQSZACIVSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)[C@H](C(F)F)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 369.01760g/mol
  • どういたいしつりょう: 369.01760g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 38.3Ų

benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300830-0.5g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2 95.0%
0.5g
$1632.0 2025-03-19
Enamine
EN300-28300830-5.0g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2 95.0%
5.0g
$4930.0 2025-03-19
Enamine
EN300-28300830-0.05g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2 95.0%
0.05g
$1428.0 2025-03-19
Enamine
EN300-28300830-0.25g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2 95.0%
0.25g
$1564.0 2025-03-19
Enamine
EN300-28300830-2.5g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2 95.0%
2.5g
$3332.0 2025-03-19
Enamine
EN300-28300830-1g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2
1g
$1701.0 2023-09-07
Enamine
EN300-28300830-5g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2
5g
$4930.0 2023-09-07
Enamine
EN300-28300830-0.1g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2 95.0%
0.1g
$1496.0 2025-03-19
Enamine
EN300-28300830-10.0g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2 95.0%
10.0g
$7312.0 2025-03-19
Enamine
EN300-28300830-1.0g
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
2679805-32-2 95.0%
1.0g
$1701.0 2025-03-19

benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 関連文献

Related Articles

benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamateに関する追加情報

Benzyl N-(1R)-1-(4-Bromophenyl)-2,2-Difluoroethylcarbamate: A Comprehensive Overview

Benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate (CAS No. 2679805-32-2) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structural features, which include a benzyl group, a 4-bromophenyl moiety, and a 2,2-difluoroethyl substituent. The stereochemistry at the chiral center (denoted by the (1R) configuration) plays a crucial role in determining its pharmacokinetic properties and biological activity.

The synthesis of benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate involves a multi-step process that typically begins with the preparation of the corresponding alcohol intermediate. This intermediate undergoes a series of transformations, including bromination and fluorination steps, to yield the final product. The use of chiral resolution techniques ensures the high enantiomeric purity of the compound, which is essential for its intended applications in drug discovery and development.

Recent studies have highlighted the potential of this compound as a precursor for developing novel bioactive molecules. For instance, researchers have explored its role in the synthesis of fluorinated heterocycles, which are known for their promising antiviral and anticancer properties. The presence of the 4-bromophenyl group provides an excellent platform for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

In terms of biological activity, benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate has shown remarkable selectivity towards specific enzyme targets. For example, it has been demonstrated to inhibit certain kinases involved in cellular signaling pathways associated with cancer progression. This selectivity is attributed to the precise spatial arrangement of its substituents, which allows for optimal binding to the active site of the target enzyme.

The application of this compound extends beyond pharmaceuticals. In agrochemical research, it has been investigated as a potential lead for developing environmentally friendly pesticides. Its fluorinated structure confers resistance to metabolic degradation in soil and aquatic environments, making it an attractive candidate for sustainable agricultural practices.

From a materials science perspective, benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate has been utilized as a building block for constructing advanced polymers with tailored mechanical and thermal properties. The incorporation of fluorine atoms enhances the polymer's stability under harsh conditions, while the benzyl group contributes to improved solubility in organic solvents.

In conclusion, benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate (CAS No. 2679805-32-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and stereochemical properties make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in advancing scientific innovation.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd